Beflubutamid

Catalog No.
S520700
CAS No.
113614-08-7
M.F
C18H17F4NO2
M. Wt
355.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Beflubutamid

Racemic beflubutamid burdens formulations with 50% inactive (R)-enantiomer; generic PDS inhibitors fail against target-site mutants (e.g., PDS F131V, EC50 >68 nM) prevalent in resistant weed populations.

  • Enantiopure (S)-beflubutamid cuts active ingredient load by ≥50%, enabling low-dose SCs for wheat/barley.
  • Effective against PDS mutants resistant to flurtamone/diflufenican, ensuring resistance management.
  • Also supplied as chirally pure standard for enantioselective fate analysis.

CAS Number

113614-08-7

Product Name

Beflubutamid

IUPAC Name

N-benzyl-2-[4-fluoro-3-(trifluoromethyl)phenoxy]butanamide

Molecular Formula

C18H17F4NO2

Molecular Weight

355.3 g/mol

InChI

InChI=1S/C18H17F4NO2/c1-2-16(17(24)23-11-12-6-4-3-5-7-12)25-13-8-9-15(19)14(10-13)18(20,21)22/h3-10,16H,2,11H2,1H3,(H,23,24)

InChI Key

FFQPZWRNXKPNPX-UHFFFAOYSA-N

solubility

Soluble in DMSO

Synonyms

2-(4-fluoro-3-(trifluoromethyl)phenoxy)-N-(phenylmethyl)butanamide, beflubutamid

Canonical SMILES

CCC(C(=O)NCC1=CC=CC=C1)OC2=CC(=C(C=C2)F)C(F)(F)F

The exact mass of the compound Beflubutamid is 355.1195 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amides - Supplementary Records. It belongs to the ontological category of monocarboxylic acid amide in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Environmental Hazard, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Environmental transformation -> Pesticides (parent, predecessor). However, this does not mean our product can be used or applied in the same or a similar way.

Purity

≥98%

Package Size

25 mg, 100 mg, 1 g

Beflubutamid (CAS 113614-08-7) is a highly lipophilic, selective phenoxybutanamide herbicide that functions as a phytoene desaturase (PDS) inhibitor, disrupting carotenoid biosynthesis in broadleaf weeds [1]. From a procurement and formulation standpoint, it is characterized by its extremely low aqueous solubility (3.29 mg/L at 20 °C) and high solubility in organic solvents, dictating its use in suspension or emulsifiable concentrates[2]. The compound features a chiral center at the 2-carbon of its butanamide moiety, meaning it is traditionally synthesized and supplied as a racemic mixture; however, modern agricultural material selection increasingly prioritizes the isolated (S)-enantiomer (Beflubutamid-M) to reduce active ingredient application rates by at least 50% while maintaining field efficacy [1].

Research Fit

Chiral PDS inhibitor research workflow
Enantioselective herbicide activity studies
Cereal crop selectivity and environmental fate modeling

Substituting enantiopure beflubutamid with its legacy racemic mixture or generic PDS inhibitors like diflufenican fundamentally compromises formulation efficiency and resistance management [1]. Procuring the unresolved racemate introduces 50% of the largely inactive (R)-enantiomer into the formulation, which provides no herbicidal benefit but significantly increases the required application rate and environmental persistence [2]. Furthermore, substituting beflubutamid with other bleaching herbicides fails in specific resistant weed biotypes; structural mutations in the PDS target site that confer high cross-resistance to flurtamone and diflufenican (EC50 > 68 nM) do not protect against beflubutamid, making it a non-interchangeable asset in advanced crop protection portfolios [1].

Substitution Risk

Enantiomeric Profile

Racemic PDS inhibitor analogs may shift enantiomer-specific potency and environmental loading profile.

Resistance Status

Class substitution with norflurazon or clomazone may not transfer resistance profile; reported TSR/NTSR mechanisms require review.

Crop Safety Margin

Alternative PDS inhibitors may exhibit different cereal tolerance thresholds, requiring crop-specific phytotoxicity validation.

Enantiomeric Efficacy Advantage

The commercial value of beflubutamid hinges on the isolation of its (S)-enantiomer. In standardized chlorophyll-a reduction biotests, the pure (S)-enantiomer ((-)-beflubutamid) demonstrated an EC50 of 0.50 μM, making it at least 1000-fold more active than the (+)-enantiomer [1]. This massive disparity in biological activity means that procuring the enantiopure form allows formulators to cut the active ingredient volume by half or more compared to the legacy racemate, without sacrificing field performance [1].

Evidence DimensionHerbicidal Activity (EC50 for chlorophyll a reduction)
Target Compound Data0.50 μM ((S)-Beflubutamid)
Comparator Or Baseline>500 μM ((R)-Beflubutamid / Inactive enantiomer)
Quantified Difference>1000x higher activity for the (S)-enantiomer
ConditionsMiniaturized garden cress biotests (5-day-old leaves)

Procuring the enantiopure (S)-form (Beflubutamid-M) directly translates to lower application rates, reduced formulation costs per hectare, and improved regulatory compliance.

Enantiomeric Potency
Head-to-head
≥1000-fold difference
Supports enantiomer-specific potency interpretation
Lepidium sativum biotest; chlorophyll a endpoint

Target-Site Resistance Profile

Beflubutamid exhibits a unique binding profile at the phytoene desaturase (PDS) target site compared to benchmark substitutes. In models expressing the PDS F131V mutation, cells showed high resistance to fluridone, flurtamone, and diflufenican (EC50 > 68-100 nM), but remained highly sensitive to beflubutamid [1]. In fact, the mutant strains were more sensitive to beflubutamid than wild-type cells, providing a distinct mechanism to bypass established target-site resistance[1].

Evidence DimensionEfficacy against F131V mutated PDS
Target Compound DataHigh sensitivity maintained (mutant more sensitive than WT)
Comparator Or BaselineDiflufenican and Flurtamone (High tolerance / EC50 > 68 nM)
Quantified DifferenceComplete divergence in cross-resistance profile
ConditionsChlamydomonas reinhardtii transformants expressing mutant PDS

Justifies the procurement of beflubutamid over cheaper generic PDS inhibitors for formulations targeted at regions with established diflufenican-resistant weed biotypes.

Crop Selectivity
Cross-study
Wheat tolerance: up to 1000 g/ha Barley tolerance: up to 500 g/ha
Reported crop safety margin context
Post-emergence field trial conditions

Chiral Stability and Field Consistency

A critical risk when procuring chiral agrochemicals is in-situ racemization, where the active enantiomer reverts to the inactive form. Soil incubation studies confirm that (-)-beflubutamid is chirally stable and does not convert to the inactive (+)-enantiomer under field conditions [1]. While its downstream phenoxybutanoic acid metabolite does undergo significant enantiomerization, the parent active ingredient remains stable, ensuring predictable efficacy[1].

Evidence DimensionEnantiomerization in soil
Target Compound Data0% conversion of (-)-beflubutamid to (+)-enantiomer
Comparator Or BaselinePhenoxybutanoic acid metabolite (Significant enantiomerization)
Quantified DifferenceComplete chiral stability of the parent compound vs. its metabolite
ConditionsSeparate soil incubations with pure enantiomers

Guarantees that investments in enantiopure Beflubutamid-M will yield stable, reproducible field performance without degradation into inactive isomers.

Soil Persistence
Class-level
Beflubutamid: Non-persistent Diflufenican: Moderate-high persistence
Context-dependent persistence classification
Laboratory soil incubation; data to verify

Formulation Solvent Compatibility

The physical properties of beflubutamid heavily dictate formulation workflows. While it exhibits exceedingly low aqueous solubility (3.29 mg/L at 20 °C, pH 7), it demonstrates massive solubility in specific organic solvents, exceeding 600,000 mg/L in acetone and 571,000 mg/L in ethyl acetate [1]. This extreme differential requires formulators to procure appropriate co-solvents or surfactants to produce stable emulsifiable concentrates (ECs) or suspension concentrates (SCs), as standard aqueous dissolution is impossible [1].

Evidence DimensionSolvent Solubility
Target Compound Data>600,000 mg/L in acetone
Comparator Or Baseline3.29 mg/L in water
Quantified Difference>180,000-fold difference in solubility between organic and aqueous phases
ConditionsStandard conditions (20 °C, pH 7)

Directs the procurement of necessary excipients and dictates the manufacturing workflow toward organic-phase master batching for commercial herbicide production.

Resistance Profile
Class-level
No reported resistance
Resistance management review context
Norflurazon TSR, clomazone NTSR documented
Chiral Separation
Reported
Chiral HPLC baseline separation; enantioselective GC-MS
Supports enantiopure quality control verification
Polysaccharide-based stationary phases

Enantiopure SCs for Cereal Crops

Driven by the >1000x efficacy difference between enantiomers, beflubutamid is the optimal active ingredient for formulating low-dose, high-efficiency suspension concentrates (SCs) targeted at winter wheat and barley. Procuring the pure (S)-enantiomer (Beflubutamid-M) allows manufacturers to meet stringent environmental regulations by halving the chemical load compared to legacy racemic formulations [1].

Resistance-Breaking Herbicide Mixtures

Because beflubutamid retains high efficacy against PDS mutants (e.g., F131V) that are highly resistant to diflufenican and flurtamone, it is the preferred choice for next-generation herbicide mixtures [2]. It is specifically procured for deployment in agricultural zones where standard bleaching herbicides have failed due to target-site mutations.

Environmental Chiral Analytical Standards

Due to its distinct chiral stability profile—where the parent compound remains stable but its primary metabolite undergoes enantiomerization—beflubutamid is heavily utilized as a reference standard in enantioselective GC-MS and HPLC [1]. Environmental testing laboratories procure the pure enantiomers to calibrate assays tracking the fate of chiral agrochemicals in soil and water systems.

Application Fit Matrix

Application
Selection Property
Validation Focus
Enantioselective herbicide activity studies
Enantiomer-specific potency context
Enantiomer-attribution review
PDS inhibitor resistance management research
Reported resistance profile
Resistance monitoring endpoint review
Cereal crop phytotoxicity and selectivity studies
Crop safety margin context
Dose-response phytotoxicity validation
Chiral pesticide analytical reference standard
Validated chiral separation method
Enantiomeric purity verification

XLogP3

4.6

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

1

Exact Mass

355.11954143 Da

Monoisotopic Mass

355.11954143 Da

Heavy Atom Count

25

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

YW9853IQ3U

GHS Hazard Statements

H400: Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410: Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard]

Pictograms

Environmental Hazard

Environmental Hazard

Other CAS

113614-08-7

Wikipedia

Beflubutamid

Use Classification

Pharmaceuticals
Environmental transformation -> Pesticides (parent, predecessor)
Herbicides
1: Buerge IJ, Müller MD, Poiger T. The chiral herbicide beflubutamid (II): Enantioselective degradation and enantiomerization in soil, and formation/degradation of chiral metabolites. Environ Sci Technol. 2013 Jul 2;47(13):6812-8. doi: 10.1021/es301877n. Epub 2012 Oct 11. PubMed PMID: 23009603.
2: Buerge IJ, Bächli A, De Joffrey JP, Müller MD, Spycher S, Poiger T. The chiral herbicide beflubutamid (I): Isolation of pure enantiomers by HPLC, herbicidal activity of enantiomers, and analysis by enantioselective GC-MS. Environ Sci Technol. 2013 Jul 2;47(13):6806-11. doi: 10.1021/es301876d. Epub 2012 Oct 11. PubMed PMID: 22849576.

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